molecular formula C8H12BrClN2 B1448841 [1-(4-Bromophenyl)ethyl]hydrazine hydrochloride CAS No. 1439908-27-6

[1-(4-Bromophenyl)ethyl]hydrazine hydrochloride

Cat. No. B1448841
M. Wt: 251.55 g/mol
InChI Key: YXVBVWSBHVBAEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[1-(4-Bromophenyl)ethyl]hydrazine hydrochloride” is used as a reagent in the preparation of acylsulfonamides, acylsulfamides and 9-bromo-2-ethenyl-7,12-dihydroindolo [3,2-d] benzazepin-6 (5H)-one .


Molecular Structure Analysis

The molecular formula of “[1-(4-Bromophenyl)ethyl]hydrazine hydrochloride” is C8H12BrClN2 . The InChI key is YXVBVWSBHVBAEY-UHFFFAOYSA-N .


Chemical Reactions Analysis

“[1-(4-Bromophenyl)ethyl]hydrazine hydrochloride” is used as a reagent in the preparation of acylsulfonamides, acylsulfamides and 9-bromo-2-ethenyl-7,12-dihydroindolo [3,2-d] benzazepin-6 (5H)-one .


Physical And Chemical Properties Analysis

“[1-(4-Bromophenyl)ethyl]hydrazine hydrochloride” is a powder . It has a molecular weight of 251.55 . It is soluble in water .

Scientific Research Applications

Corrosion Inhibition

Hydrazine compounds, such as those synthesized with 4-bromophenyl groups, have been studied for their corrosion inhibitive properties on steel surfaces in acidic environments. These studies reveal that such compounds exhibit mixed-type inhibition, adhering to the steel surface following Langmuir adsorption isotherm and effectively protecting the material from corrosion. The surface analysis techniques like SEM, EDX, and AFM, along with theoretical calculations using density functional theory (DFT), provide a comprehensive understanding of the inhibitor behavior and its interaction with the metal surface (Yadav, Sharma, & Sarkar, 2015).

Fluorescent Probe Development

Hydrazine derivatives, including those with bromophenyl groups, have been utilized to create ratiometric fluorescent probes for the detection of hydrazine in various samples. These probes operate through an intramolecular charge transfer (ICT) mechanism, offering a low detection limit, significant sensitivity, and specificity towards hydrazine. Their application spans from environmental water systems to biological samples, showcasing their utility in monitoring and visualizing hydrazine levels in different contexts (Zhu et al., 2019).

Synthesis of Novel Organic Compounds

The reactivity of hydrazine derivatives, including those with a bromophenyl moiety, has been harnessed to synthesize a diverse array of novel organic compounds. These compounds have been explored for various biological activities, including antimicrobial, anticancer, and enzyme inhibition effects. The structural diversity achieved through reactions with hydrazine hydrate and other reagents underscores the versatility of hydrazine derivatives as building blocks in organic synthesis. The resulting compounds are evaluated for their biological activities, providing insights into their potential therapeutic applications (Abd Elhafez, Khrisy, Badria, & Fathy, 2003).

Safety And Hazards

“[1-(4-Bromophenyl)ethyl]hydrazine hydrochloride” is classified as a hazardous chemical. It can cause severe skin burns and eye damage . It is recommended to avoid breathing its dust, mist, gas or vapours, and to avoid contact with skin and eyes . It should be stored locked up and disposed of to an approved waste disposal plant .

properties

IUPAC Name

1-(4-bromophenyl)ethylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2.ClH/c1-6(11-10)7-2-4-8(9)5-3-7;/h2-6,11H,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXVBVWSBHVBAEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Br)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(4-Bromophenyl)ethyl]hydrazine hydrochloride

CAS RN

1235440-27-3
Record name Hydrazine, [1-(4-bromophenyl)ethyl]-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1235440-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(4-Bromophenyl)ethyl]hydrazine hydrochloride
Reactant of Route 2
Reactant of Route 2
[1-(4-Bromophenyl)ethyl]hydrazine hydrochloride
Reactant of Route 3
Reactant of Route 3
[1-(4-Bromophenyl)ethyl]hydrazine hydrochloride
Reactant of Route 4
[1-(4-Bromophenyl)ethyl]hydrazine hydrochloride
Reactant of Route 5
Reactant of Route 5
[1-(4-Bromophenyl)ethyl]hydrazine hydrochloride
Reactant of Route 6
Reactant of Route 6
[1-(4-Bromophenyl)ethyl]hydrazine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.